IRAK-1/4 inhibitor

Descripción

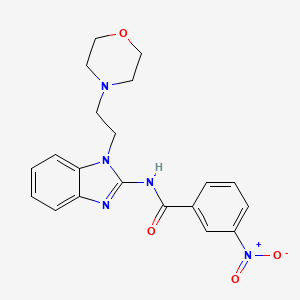

Structure

3D Structure

Propiedades

IUPAC Name |

N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4/c26-19(15-4-3-5-16(14-15)25(27)28)22-20-21-17-6-1-2-7-18(17)24(20)9-8-23-10-12-29-13-11-23/h1-7,14H,8-13H2,(H,21,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCFYQHZJIIHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475143 | |

| Record name | N-[1-(2-Morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509093-47-4 | |

| Record name | N-[1-(2-Morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Irak-1/4 inhibitor I | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of IRAK-1/4 Dual Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinases (IRAKs) are a family of serine/threonine kinases crucial to the innate immune system. They act as key signaling mediators downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Among the four IRAK family members (IRAK-1, IRAK-2, IRAK-3/IRAK-M, and IRAK-4), IRAK-1 and IRAK-4 are the only catalytically active kinases and play a central role in initiating inflammatory responses. Dysregulation of IRAK-mediated signaling has been implicated in a wide range of inflammatory and autoimmune diseases, as well as certain cancers. Consequently, the dual inhibition of IRAK-1 and IRAK-4 has emerged as a promising therapeutic strategy to modulate these pathological conditions. This guide provides an in-depth technical overview of the mechanism of action of IRAK-1/4 dual inhibitors, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

The IRAK Signaling Pathway: A Central Hub in Inflammation

The canonical IRAK signaling pathway is initiated by the binding of ligands, such as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), to TLRs, or cytokines like IL-1 to IL-1Rs. This ligand binding triggers the recruitment of the adaptor protein MyD88. IRAK-4 is then recruited to MyD88, forming a complex known as the Myddosome.[1][2][3][4]

IRAK-4, the most upstream and essential kinase in this pathway, subsequently phosphorylates and activates IRAK-1.[1][4][5] Activated IRAK-1 undergoes autophosphorylation and dissociates from the Myddosome to interact with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[6][7][8] This interaction leads to the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, culminating in the transcription of pro-inflammatory genes.[2][7][8]

Dual inhibition of IRAK-1 and IRAK-4 is considered more effective than targeting either kinase alone. This is because IRAK-4 can activate other signaling pathways independent of IRAK-1, and compensatory mechanisms can exist.[9] By inhibiting both, a more comprehensive blockade of the inflammatory signaling cascade is achieved.[10]

Mechanism of Action of IRAK-1/4 Dual Inhibitors

IRAK-1/4 dual inhibitors are small molecules that typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of both IRAK-1 and IRAK-4, preventing the phosphorylation of their respective substrates.[6] The high degree of sequence homology (over 90%) within the ATP-binding pockets of IRAK-1 and IRAK-4 facilitates the design of dual inhibitors.[4]

By inhibiting IRAK-4, these compounds prevent the initial activation step of the signaling cascade, thereby blocking the subsequent recruitment and activation of IRAK-1.[1] The simultaneous inhibition of IRAK-1 ensures that any residual or alternative activation of IRAK-1 is also blocked. This dual blockade leads to a profound suppression of downstream signaling, resulting in:

-

Reduced NF-κB and MAPK activation: This leads to decreased nuclear translocation of transcription factors responsible for inflammatory gene expression.[8]

-

Decreased pro-inflammatory cytokine and chemokine production: Inhibition of the pathway significantly reduces the synthesis and secretion of key inflammatory mediators such as TNF-α, IL-1β, IL-6, and IL-8.[11][12]

-

Modulation of immune cell function: IRAK-4 inhibitors have been shown to modulate the activity of various immune cells, including monocytes, macrophages, and dendritic cells.[9]

Quantitative Data on IRAK-1/4 Dual Inhibitors

The potency of IRAK-1/4 dual inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. The following table summarizes the IC50 values for several representative IRAK-1/4 dual inhibitors.

| Inhibitor | IRAK-1 IC50 (nM) | IRAK-4 IC50 (nM) | Reference |

| This compound I | 300 | 200 | [6][13][14] |

| R289 (prodrug of R835) | Potent dual inhibitor | Potent dual inhibitor | [9][10] |

| HS-243 | 24 | 20 | [15] |

| JH-I-25 | 9.3 | 17.0 | [6] |

| Pacritinib | 6 | 177 | [6][11] |

| Zabedosertib (BAY 1834845) | - | 8 | [16][17] |

Key Experimental Protocols

The characterization of IRAK-1/4 dual inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and cellular effects.

Biochemical Kinase Inhibition Assays

Objective: To determine the in vitro potency (IC50) of the inhibitor against purified IRAK-1 and IRAK-4 enzymes.

Methodology (Example using TR-FRET):

-

Reagents: Recombinant human IRAK-1 and IRAK-4 enzymes, ATP, a suitable peptide substrate, and a TR-FRET detection system (e.g., LanthaScreen™).

-

Procedure:

-

Serially dilute the test inhibitor in DMSO.

-

In a microplate, combine the kinase, the inhibitor at various concentrations, and the peptide substrate in a kinase reaction buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the TR-FRET detection reagents (e.g., a europium-labeled anti-phosphopeptide antibody and an Alexa Fluor 647-labeled tracer).

-

Incubate to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Assays for Cytokine Inhibition

Objective: To assess the ability of the inhibitor to block the production of pro-inflammatory cytokines in a cellular context.

Methodology (Example using THP-1 cells):

-

Cell Culture: Culture human monocytic THP-1 cells in appropriate media. Differentiate the cells into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA) if required.

-

Procedure:

-

Plate the cells in a multi-well plate.

-

Pre-treat the cells with various concentrations of the this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a TLR agonist, such as lipopolysaccharide (LPS) or R848, to induce cytokine production.

-

Incubate for a further period (e.g., 6-24 hours).

-

Collect the cell culture supernatant.

-

-

Cytokine Measurement: Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a cytometric bead array (CBA).

-

Data Analysis: Determine the IC50 for cytokine inhibition by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot Analysis of Signaling Pathway Phosphorylation

Objective: To confirm the mechanism of action by observing the inhibition of phosphorylation of downstream signaling proteins.

Methodology:

-

Cell Treatment: Treat cells with the inhibitor and stimulate with a TLR agonist as described in the cytokine inhibition assay.

-

Cell Lysis: Lyse the cells at various time points after stimulation to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Probe the membrane with primary antibodies specific for phosphorylated forms of key signaling proteins (e.g., phospho-IRAK-1, phospho-p38, phospho-NF-κB p65).

-

Use antibodies against the total forms of these proteins as loading controls.

-

Incubate with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Compare the levels of phosphorylated proteins in inhibitor-treated cells to those in stimulated, untreated cells to demonstrate the inhibitory effect on the signaling pathway.

Conclusion

IRAK-1/4 dual inhibitors represent a compelling therapeutic approach for a multitude of inflammatory and autoimmune diseases by targeting a central node in the innate immune signaling network. Their mechanism of action, centered on the ATP-competitive inhibition of both IRAK-1 and IRAK-4, leads to a robust suppression of pro-inflammatory signaling cascades. The continued development and characterization of these inhibitors, through rigorous biochemical and cellular assays, will be crucial in translating their therapeutic potential into clinical applications. This guide provides a foundational understanding of the core mechanisms, key data, and experimental methodologies essential for researchers and drug developers in this promising field.

References

- 1. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interleukin-1 receptor associated kinase - Wikipedia [en.wikipedia.org]

- 3. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. BioKB - Relationship - IRAK4 - activates - IRAK1 [biokb.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 8. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. IRAK1/4 Inhibitor :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]

- 13. selleckchem.com [selleckchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. Frontiers | Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]

The Central Roles of IRAK-1 and IRAK-4 in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Innate immunity constitutes the first line of defense against invading pathogens. This system relies on pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), to detect pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1][2] Activation of these receptors initiates a signaling cascade that culminates in the production of inflammatory cytokines, chemokines, and interferons, orchestrating the early immune response.[2][3] Central to these signaling pathways are the Interleukin-1 Receptor-Associated Kinases (IRAKs), a family of serine/threonine kinases that act as crucial mediators, translating receptor engagement into cellular action.[3][4][5]

This guide focuses on two catalytically active members of this family, IRAK-4 and IRAK-1, detailing their distinct and cooperative roles in the MyD88-dependent signaling pathway, their structural features, mechanisms of activation, and downstream effects. Understanding the intricate functions of these two kinases is paramount for developing targeted therapeutics for a range of inflammatory and autoimmune diseases.[6][5][7][8]

The IRAK Family: Key Players in TIR Signaling

The IRAK family consists of four members in humans: IRAK-1, IRAK-2, IRAK-M (IRAK-3), and IRAK-4.[6][5][8] All share a conserved N-terminal death domain (DD), which mediates protein-protein interactions, and a central kinase domain.[7] However, only IRAK-1 and IRAK-4 possess significant catalytic activity, while IRAK-2 and IRAK-M are considered pseudokinases with regulatory roles.[9] They are all recruited to the TLR/IL-1R signaling complex via the adaptor protein MyD88, which forms a higher-order signaling hub known as the Myddosome.[1][2][9]

IRAK-4: The Master Initiator Kinase

IRAK-4 is positioned at the apex of the IRAK kinase cascade and is considered the master regulator.[7][10] Its function is indispensable for signaling through all MyD88-dependent TLRs and IL-1Rs.[10][11]

Activation and Kinase-Dependent Function:

Upon ligand binding to a TLR or IL-1R, the receptor undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88.[9][12] MyD88 then recruits IRAK-4 through homotypic interactions between their respective death domains.[7][9][11] This recruitment into the Myddosome complex brings multiple IRAK-4 molecules into close proximity, facilitating their dimerization and subsequent trans-autophosphorylation, which fully activates the kinase.[9][11]

Once active, IRAK-4's primary role is to phosphorylate IRAK-1.[4][13] This phosphorylation event is the critical trigger that unleashes the downstream functions of IRAK-1.[4][12][13] The kinase activity of IRAK-4 is essential for this initial activation step and for the robust induction of inflammatory cytokines.[4][14]

Scaffolding Function:

Beyond its catalytic activity, IRAK-4 also serves a crucial scaffolding function.[7][11] Its presence within the Myddosome is essential for the stable recruitment of IRAK-1 and IRAK-2 to the receptor complex.[11][15] Even kinase-inactive mutants of IRAK-4 can partially rescue signaling, highlighting the importance of its role in assembling the signaling platform.[11] This scaffolding function ensures the proper architecture of the Myddosome, allowing for efficient signal propagation.[7][11]

IRAK-1: The Effector Kinase and Scaffold

IRAK-1 is the primary substrate of IRAK-4 and acts as a multifunctional signaling protein with both kinase and scaffolding capabilities.[4][16]

Activation and Downstream Signaling:

Following its recruitment to the Myddosome, IRAK-1 is phosphorylated by the activated IRAK-4.[12] This initial phosphorylation, including on key residues like Thr209, induces a conformational change in IRAK-1, unlocking its own kinase activity and leading to extensive autophosphorylation.[13] This hyper-phosphorylated IRAK-1 then serves as a docking platform for the E3 ubiquitin ligase, TNF receptor-associated factor 6 (TRAF6).[1][12][16]

The association of IRAK-1 with TRAF6 is a pivotal event.[1][17] IRAK-1's kinase activity is thought to be dispensable for downstream NF-κB activation in some contexts, suggesting its primary role is to bring TRAF6 into the signaling complex.[16] Once recruited, TRAF6 becomes activated and undergoes K63-linked autoubiquitination.[1][16] The activated IRAK-1/TRAF6 complex then dissociates from the Myddosome and moves to the cytosol to activate downstream kinases, primarily TGF-β-activated kinase 1 (TAK1).[12][16] TAK1, in turn, activates the IKK complex (leading to NF-κB activation) and MAP kinases (JNK, p38), resulting in the transcription of pro-inflammatory genes.[12][16]

Scaffolding and Ubiquitination:

Hyper-phosphorylated IRAK-1 becomes a substrate for K63-linked polyubiquitination, a process mediated by TRAF6.[16] This ubiquitination does not target IRAK-1 for degradation but instead creates a scaffold to recruit other signaling components, including the NEMO (IKKγ) subunit of the IKK complex.[16] In some contexts, particularly in certain cancers like Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL), the scaffolding function of IRAK-1, independent of its kinase activity, is essential for tumor cell survival.[18][19][20]

The MyD88-IRAK-4-IRAK-1 Signaling Cascade

The sequential activation of IRAK-4 and IRAK-1 forms a highly regulated signaling axis.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to IRAK-4 inhibitors, which are crucial for drug development professionals.

| Compound Name | Target | Assay Type | IC50 | Organization | Clinical Phase (Selected Indications) | Reference |

| PF-06650833 | IRAK-4 | Biochemical | - | Pfizer | Phase II (Rheumatoid Arthritis, Hidradenitis Suppurativa) | [21][22][23] |

| BAY1834845 (Zabedosertib) | IRAK-4 | Biochemical | - | Bayer | Phase I/II (Autoimmune diseases) | [21][24] |

| CA-4948 (Emavusertib) | IRAK-4 | Biochemical | 30 nM | Curis/Aurigene | Phase I/II (Hematologic Malignancies, AML, MDS) | [21][24] |

| GS-5718 | IRAK-4 | Biochemical | - | Gilead Sciences | Phase Ib (Cutaneous Lupus Erythematosus - Suspended) | [24] |

Note: Specific IC50 values are often proprietary. The data reflects publicly available information.

Key Experimental Protocols

1. In Vitro Kinase Assay (Luminescence-Based)

This protocol is used to determine the inhibitory activity (e.g., IC50) of a compound against IRAK-4.

-

Objective: To quantify the ability of a test compound to inhibit IRAK-4-mediated phosphorylation of a substrate.

-

Principle: The assay measures the amount of ADP produced, which is directly proportional to kinase activity. A luminescence-based system like ADP-Glo™ is used for detection.[25][26][27]

-

Methodology:

-

Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., IRAK4-IN-6) in DMSO. Further dilute in kinase assay buffer to achieve the final desired concentrations.[25][26]

-

Assay Plate Setup: In a 384-well plate, add 5 µL of the diluted inhibitor solutions. For control wells (maximum and no activity), add kinase buffer with the equivalent DMSO concentration.[25]

-

Enzyme Addition: Add 5 µL of a 2X solution of recombinant human IRAK-4 enzyme to all wells except the "no enzyme" negative control. Incubate for 10-15 minutes at room temperature.[25]

-

Reaction Initiation: Start the kinase reaction by adding 10 µL of a 2X substrate/ATP solution (e.g., kinase-dead IRAK-1 or a peptide substrate like Myelin Basic Protein) to all wells.[25][26][27][28]

-

Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.[25][27]

-

Reaction Termination & ADP Detection: Add 20 µL of ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.[25]

-

Signal Generation: Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[25]

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.[25]

-

2. Co-Immunoprecipitation (Co-IP) for Protein Interactions

This protocol is used to verify the interaction between IRAK-4 and its binding partners (e.g., MyD88, IRAK-1) within a cellular context.

-

Objective: To isolate an antigen (IRAK-4) and any proteins bound to it from a cell lysate.

-

Principle: An antibody specific to IRAK-4 is used to pull it out of solution, bringing along its interaction partners. The resulting complex is analyzed by Western Blot.[29]

-

Methodology:

-

Cell Culture and Lysis: Culture appropriate cells (e.g., HEK293T or THP-1 monocytes) and stimulate with an IL-1R/TLR ligand if required. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.[9]

-

Pre-clearing Lysate: Incubate the cell lysate with Protein A/G beads for 1 hour to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add 0.5-1.0 µg of the primary antibody (e.g., anti-IRAK-4) to ~0.5 mg of pre-cleared cell lysate. Incubate for 1-2 hours or overnight at 4°C with gentle rotation.[9]

-

Capture Immune Complex: Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.[9]

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer (sometimes with high salt concentration) to remove non-specifically bound proteins.[9]

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform Western Blot analysis using antibodies against the expected interacting proteins (e.g., anti-MyD88, anti-IRAK-1).

-

3. NF-κB Luciferase Reporter Assay

This cell-based assay measures the activity of the NF-κB transcription factor, a key downstream output of the IRAK signaling pathway.

-

Objective: To quantify the activation of the NF-κB pathway in response to a stimulus or to screen for inhibitors.

-

Principle: Cells are transfected with a plasmid containing the firefly luciferase gene under the control of NF-κB response elements. When NF-κB is activated and translocates to the nucleus, it drives luciferase expression. The resulting light output is proportional to NF-κB activity.[30][31][32]

-

Methodology:

-

Cell Seeding: Plate cells (e.g., HEK293T) in a 96-well plate and allow them to adhere overnight.[33]

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent. Incubate for 24 hours.[30]

-

Treatment and Stimulation: Pre-treat the cells with the test compound (inhibitor) for 1-2 hours. Then, stimulate the cells with a TLR/IL-1R agonist (e.g., TNF-α, IL-1β, or LPS) for 6-8 hours to activate the pathway.[30]

-

Cell Lysis: Wash the cells with PBS and add passive lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking.[30][31]

-

Luciferase Measurement: In a luminometer, add Luciferase Assay Reagent to the cell lysate to measure firefly luciferase activity. Subsequently, add a stop reagent and substrate for the control (Renilla) luciferase and measure its activity.[30]

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Compare the signals from stimulated versus unstimulated cells, and in the presence or absence of the inhibitor, to determine the effect on NF-κB activation.[30]

-

Clinical Relevance and Therapeutic Targeting

The dysregulation of IRAK-1 and IRAK-4 signaling is implicated in a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis (RA), lupus, and certain types of cancer.[6][5][7][8][21] This makes them highly attractive targets for therapeutic intervention.

-

IRAK-4 Inhibitors: A number of small molecule inhibitors targeting the kinase activity of IRAK-4 have entered clinical trials.[21][22] These agents are designed to block the initial activation of the pathway, thereby suppressing the production of multiple inflammatory cytokines like TNF-α, IL-1, and IL-6.[21] By targeting an upstream kinase in the innate immunity pathway, IRAK-4 inhibitors represent a novel therapeutic strategy for managing autoimmune conditions.[21][22]

-

IRAK-1 Degraders: For diseases like ABC-DLBCL where the scaffolding function of IRAK-1 is critical, simple kinase inhibition is insufficient.[19][20] This has led to the development of Proteolysis-Targeting Chimeras (PROTACs) that are designed to specifically induce the degradation of the IRAK-1 protein, thereby eliminating both its kinase and scaffolding functions.[19][20]

Conclusion

IRAK-4 and IRAK-1 are indispensable components of the innate immune signaling machinery. IRAK-4 acts as the apical kinase, initiating the cascade by phosphorylating IRAK-1. IRAK-1 then functions as a crucial effector and scaffold, recruiting and activating TRAF6 to propagate the signal downstream to NF-κB and MAPKs. Their distinct yet interdependent roles provide multiple points for therapeutic intervention. A deep and technical understanding of their functions, interactions, and the experimental methods used to study them is essential for researchers and drug developers aiming to modulate innate immune responses for the treatment of human diseases.

References

- 1. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 2. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IRAK1: a critical signaling mediator of innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. IRAK family in inflammatory autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IRAK4 - Wikipedia [en.wikipedia.org]

- 11. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interleukin-1 receptor associated kinase - Wikipedia [en.wikipedia.org]

- 13. Reactome | First phosphorylation of IRAK1 by IRAK4 bound to MyD88:activated TLR 7/8 or 9 [reactome.org]

- 14. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Helical assembly in the MyD88:IRAK4:IRAK2 complex in TLR/IL-1R signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lys63-Linked Polyubiquitination of IRAK-1 Is Required for Interleukin-1 Receptor- and Toll-Like Receptor-Mediated NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of Highly Potent and Selective IRAK1 Degraders to Probe Scaffolding Functions of IRAK1 in ABC DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. nbinno.com [nbinno.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. bpsbioscience.com [bpsbioscience.com]

- 28. bellbrooklabs.com [bellbrooklabs.com]

- 29. benchchem.com [benchchem.com]

- 30. benchchem.com [benchchem.com]

- 31. bowdish.ca [bowdish.ca]

- 32. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 33. library.opentrons.com [library.opentrons.com]

The Discovery and Development of Novel IRAK-1/4 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinases (IRAKs) are a family of serine-threonine kinases crucial for regulating innate immunity and inflammation.[1] The family comprises four members: IRAK-1, IRAK-2, IRAK-3 (or IRAK-M), and IRAK-4.[2][3] Of these, IRAK-1 and IRAK-4 are the catalytically active kinases that play a central role in signal transduction downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][4] Dysregulation of this signaling pathway is implicated in a wide range of conditions, including autoimmune diseases, inflammatory disorders, and various cancers, making IRAK-1 and IRAK-4 highly attractive therapeutic targets.[1][5][6]

This technical guide provides an in-depth overview of the discovery and development of novel inhibitors targeting both IRAK-1 and IRAK-4. It covers the core signaling pathway, a typical drug discovery workflow, detailed experimental protocols for inhibitor characterization, and a summary of the potency of selected compounds.

The IRAK-1/4 Signaling Pathway

The canonical IRAK signaling pathway is initiated by the binding of ligands, such as pathogen-associated molecular patterns (PAMPs) to TLRs or cytokines like IL-1 to IL-1Rs. This event triggers the recruitment of the adaptor protein MyD88 to the receptor's intracellular Toll/Interleukin-1 Receptor (TIR) domain.[2][7] MyD88 then recruits IRAK-4, the most proximal kinase in the cascade, forming a complex known as the Myddosome.[2][8]

Within the Myddosome, IRAK-4 becomes activated and subsequently phosphorylates IRAK-1.[1][2][9] This phosphorylation activates IRAK-1, causing it to undergo autophosphorylation and dissociate from the receptor complex.[1][2] Activated IRAK-1 then interacts with TNF receptor-associated factor 6 (TRAF6), leading to downstream activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[8][10] This cascade culminates in the transcription of genes encoding pro-inflammatory cytokines and chemokines, driving the inflammatory response.[8][10] Given the high sequence identity within the ATP-binding pocket of IRAK-1 and IRAK-4, many inhibitors have been developed to target both kinases simultaneously.[11][12]

Discovery of Novel IRAK-1/4 Inhibitors: A General Workflow

The development of novel IRAK-1/4 inhibitors follows a structured drug discovery pipeline. This process begins with high-throughput screening (HTS) of large compound libraries to identify initial hits. Promising candidates then undergo extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The workflow integrates biochemical and cell-based assays to characterize inhibitors, leading to the selection of preclinical candidates for in vivo evaluation.

Key Experimental Methodologies

A suite of biochemical, cell-based, and in vivo assays is essential for the discovery and characterization of IRAK-1/4 inhibitors.

Biochemical Kinase Assays

These assays directly measure the enzymatic activity of purified IRAK-1 and IRAK-4 and the ability of compounds to inhibit this activity.

Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[11][13][14][15]

-

Reagent Preparation:

-

Prepare a 1x Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[13]

-

Prepare serial dilutions of the test inhibitor in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.[11][14]

-

Prepare a 2x Substrate/ATP solution containing the kinase substrate (e.g., Myelin Basic Protein, MBP) and ATP in Kinase Assay Buffer.[11][14]

-

Dilute recombinant human IRAK-4 or IRAK-1 enzyme to a 2x working concentration in Kinase Assay Buffer.

-

-

Assay Plate Setup (384-well plate):

-

Add 2.5 µL of the serially diluted inhibitor to the appropriate wells.

-

For positive control (100% activity) and negative control (no enzyme) wells, add 2.5 µL of Kinase Assay Buffer with the corresponding DMSO concentration.

-

Add 2.5 µL of the 2x enzyme solution to the inhibitor and positive control wells.

-

Add 2.5 µL of Kinase Assay Buffer to the negative control wells.

-

Mix gently and pre-incubate the plate for 10-15 minutes at room temperature.

-

-

Kinase Reaction:

-

Signal Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[13]

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[11]

-

Incubate for 30-60 minutes at room temperature.[11]

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (negative control) from all other readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[11]

-

Cell-Based Assays

Cell-based assays are critical for confirming inhibitor activity in a physiological context, measuring effects on downstream signaling and cellular functions.

Protocol: NF-κB Reporter Assay in THP-1 Monocytic Cells

This assay quantifies the activity of the NF-κB signaling pathway, a key downstream effector of IRAK-1/4. It utilizes a THP-1 cell line stably transfected with a luciferase reporter gene under the control of NF-κB response elements.[2][16]

-

Cell Culture and Seeding:

-

Inhibitor Treatment:

-

Prepare serial dilutions of the test inhibitor at 2.5x the final desired concentration in assay medium.

-

Add 40 µL of the diluted inhibitor to the cells.

-

Add 40 µL of assay medium to unstimulated control wells.

-

Incubate at 37°C with 5% CO₂ for 1-2 hours.

-

-

Cell Stimulation:

-

Prepare a stimulant solution (e.g., Lipopolysaccharide (LPS) at 1 µg/mL or TNFα at 10 ng/mL) at 5x the final concentration in assay medium.[16]

-

Add 20 µL of the stimulant to all wells except the unstimulated controls. Add 20 µL of assay medium to the unstimulated wells.

-

-

Luminescence Detection:

-

Equilibrate the plate to room temperature.

-

Prepare a luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).

-

Add 100 µL of the reagent to each well.[2]

-

Incubate at room temperature for ~15-30 minutes and measure luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (cell-free wells) from all readings.

-

Calculate the percentage of inhibition of NF-κB activation for each inhibitor concentration relative to the stimulated control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Protocol: Cytokine Release Assay

This assay measures the ability of an inhibitor to block the production and release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β from immune cells following stimulation.

-

Cell Seeding: Seed THP-1 cells or primary human peripheral blood mononuclear cells (PBMCs) in a 96-well plate.

-

Inhibitor Pre-treatment: Pre-treat cells with various concentrations of the IRAK-1/4 inhibitor for 1 hour.[17]

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production.[17]

-

Supernatant Collection: After incubation, centrifuge the plate and collect the supernatants.[17]

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[17]

-

Data Analysis: Calculate the percentage of inhibition of cytokine release and determine the IC₅₀ value for the inhibitor.

Target Engagement Assays

These assays confirm that the inhibitor physically binds to its intended target (IRAK-1/4) within the complex cellular environment.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[18]

-

Cell Treatment:

-

Culture cells (e.g., K562, THP-1) to an appropriate density.

-

Treat cells with the test inhibitor or vehicle (DMSO) at the desired concentration.

-

Incubate for 1-2 hours at 37°C to allow for cell penetration and target binding.[19]

-

-

Heat Challenge:

-

Cell Lysis and Protein Extraction:

-

Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease and phosphatase inhibitors.[20][21]

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.[20]

-

Collect the supernatant, which contains the soluble protein fraction.

-

-

Protein Detection (Western Blot):

-

Determine the protein concentration of the soluble fractions using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for IRAK-1 or IRAK-4, followed by an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[20]

-

-

Data Analysis:

-

Quantify the band intensities for IRAK-1/4 at each temperature.

-

Plot the normalized band intensity versus temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[20]

-

In Vivo Models

In vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of lead compounds in a living organism.

Protocol: Xenograft Model for Myelodysplastic Syndromes (MDS) / Acute Myeloid Leukemia (AML)

This protocol assesses the anti-leukemic activity of an this compound.[9][22]

-

Cell Implantation:

-

Inhibitor Treatment:

-

Monitoring and Efficacy Assessment:

-

Monitor the mice for signs of disease progression and overall health.

-

Periodically collect peripheral blood to measure the percentage of human leukemic cell engraftment (e.g., by flow cytometry for human CD45+ cells).[9][22]

-

At the end of the study, sacrifice the mice and analyze bone marrow and spleen for tumor burden.

-

Monitor survival as a primary endpoint.

-

-

Data Analysis:

-

Compare tumor burden and survival rates between the inhibitor-treated and vehicle-treated groups to determine therapeutic efficacy.

-

Potency and Selectivity of Novel IRAK-1/4 Inhibitors

The following tables summarize the in vitro potency (IC₅₀) of several representative dual IRAK-1/4 inhibitors against their target kinases. These values are typically determined using biochemical kinase assays.

Table 1: Potency of Selected Dual IRAK-1/4 Inhibitors

| Compound Name | IRAK-1 IC₅₀ (nM) | IRAK-4 IC₅₀ (nM) | Assay Type | Reference |

| This compound I | 300 | 200 | Kinase Assay | [12][16][23] |

| JH-1-25 | 9.3 | 17.0 | Lantha/Z'-LYTE | [16] |

| HS-243 | 24 | 20 | Kinase Assay | [11] |

| Pacritinib | 6 | 177 | Kinase Assay | [1] |

| R289 (active form R835) | Potent & Selective | Potent & Selective | Not Specified | [13][24] |

| KME-2780 | Potent & Selective | Potent & Selective | Not Specified | [25] |

Table 2: Potency of Other Notable IRAK Inhibitors

| Compound Name | Target(s) | IC₅₀ (nM) | Assay Type | Reference |

| THZ-2-118 | IRAK1/JNK | 14.2 (IRAK1) | Kinase Assay | [16] |

| JH-X-119-01 | Covalent IRAK1 | 9.3 (IRAK1) | Kinase Assay | [1] |

| Emavusertib (CA-4948) | IRAK4 | < 50 | Kinase Assay | [19] |

| BMS-986126 | IRAK4 | 5.3 | Kinase Assay | [19] |

Clinical Landscape

The therapeutic potential of targeting IRAK-1/4 has led to the clinical development of several inhibitors. For example, Emavusertib (CA-4948), an IRAK-4 inhibitor, has entered clinical trials for non-Hodgkin lymphoma and myeloid malignancies like MDS and AML.[1][15] Similarly, R289, a dual this compound, is being investigated in a Phase 1b trial for patients with low-risk MDS.[13][24] These trials highlight the translation of preclinical research into potential therapies for patients with high unmet medical needs.

Conclusion

The discovery and development of novel IRAK-1/4 inhibitors represent a promising therapeutic strategy for a multitude of inflammatory diseases and cancers. The rationale for dual inhibition is supported by preclinical data suggesting that targeting IRAK-4 alone may lead to compensatory activation of IRAK-1.[26] A systematic approach, employing a robust suite of biochemical and cellular assays as detailed in this guide, is critical for identifying and optimizing potent, selective, and effective drug candidates. The progression of several IRAK inhibitors into clinical trials underscores the therapeutic potential of modulating this key innate immune signaling pathway. Future efforts will likely focus on refining selectivity profiles, identifying patient selection biomarkers, and exploring combination strategies to maximize clinical benefit.

References

- 1. benchchem.com [benchchem.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. 2.3. NF-κB Reporter Gene Assay [bio-protocol.org]

- 4. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. media.cellsignal.com [media.cellsignal.com]

- 8. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A human monocytic NF-κB fluorescent reporter cell line for detection of microbial contaminants in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. NF-κB Reporter Gene Assay in THP1-Lucia™ Cells [bio-protocol.org]

- 13. promega.com [promega.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. ulab360.com [ulab360.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Brazilin Suppresses Inflammation via the Down-regulation of IRAK4 in LPS-stimulated Raw264.7 Macrophage [pubs.sciepub.com]

- 18. researchgate.net [researchgate.net]

- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Targeting IRAK1 as a therapeutic approach for Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. bellbrooklabs.com [bellbrooklabs.com]

- 25. bellbrooklabs.com [bellbrooklabs.com]

- 26. IRAK4 Kinase Enzyme System Application Note [promega.jp]

IRAK-1/4 signaling pathway in autoimmune diseases

An In-depth Technical Guide to the IRAK-1/4 Signaling Pathway in Autoimmune Diseases

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Interleukin-1 Receptor-Associated Kinase (IRAK) family, particularly IRAK-1 and IRAK-4, are critical serine/threonine kinases that function as central nodes in innate immune signaling. They are essential for transducing signals from Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which leads to the activation of downstream inflammatory pathways, including NF-κB and MAPK. Dysregulation of the IRAK-1/4 signaling cascade is a key driver in the pathogenesis of numerous autoimmune diseases, such as rheumatoid arthritis, systemic lupus erythematosus, and psoriasis. This hyperactivation leads to chronic inflammation and tissue damage. Consequently, IRAK-1 and IRAK-4 have emerged as highly promising therapeutic targets for a new generation of anti-inflammatory drugs. This document provides a comprehensive overview of the core signaling pathway, its role in autoimmunity, quantitative data on its activity and inhibition, and detailed experimental protocols for its investigation.

The Core IRAK-1/4 Signaling Pathway

The IRAK-1/4 signaling cascade is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by TLRs, or by the binding of cytokines like IL-1 to their respective receptors.[1] This engagement triggers a conserved intracellular signaling sequence.

Mechanism of Activation:

-

Receptor Activation & MyD88 Recruitment: Upon ligand binding, TLRs and IL-1Rs undergo a conformational change, leading to the recruitment of the adaptor protein Myeloid Differentiation primary response gene 88 (MyD88) to their intracellular Toll/Interleukin-1 Receptor (TIR) domain.[1][2]

-

Myddosome Formation: MyD88 serves as a scaffold, recruiting IRAK-4 through interactions between their respective death domains.[3] This initial complex then recruits IRAK-1 or IRAK-2, forming a larger signaling hub known as the Myddosome.[1][2]

-

IRAK-4 and IRAK-1 Phosphorylation: IRAK-4, which is constitutively active, phosphorylates IRAK-1 within the Myddosome complex.[1][3][4][5] This phosphorylation event fully activates IRAK-1's kinase activity.[6]

-

Downstream Signal Propagation: Activated IRAK-1 dissociates from the receptor complex and interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[1][6]

-

Activation of TAK1 and Transcription Factors: The IRAK-1/TRAF6 complex activates the TAK1 (TGF-β-activated kinase 1) complex, which in turn initiates two major downstream branches:

-

NF-κB Pathway: TAK1 phosphorylates and activates the IκB kinase (IKK) complex, leading to the phosphorylation and degradation of IκBα. This releases NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[1][7]

-

MAPK Pathway: TAK1 also activates mitogen-activated protein kinases (MAPKs) such as JNK and p38, leading to the activation of the transcription factor AP-1.[7]

-

The kinase activity of IRAK-4 is essential for the optimal activation of IRAK-1 and the subsequent signaling cascade.[4][5] While IRAK-4 can mediate some signals independently of its kinase function, its catalytic activity is required for the maximal induction of inflammatory cytokines.[5]

Role of IRAK-1/4 in Autoimmune Diseases

Aberrant activation of the IRAK-1/4 pathway is a central feature of several autoimmune disorders, contributing to the sustained production of inflammatory mediators that drive disease pathology.[8][9][10]

Systemic Lupus Erythematosus (SLE)

In SLE, TLRs (especially TLR7 and TLR9) are activated by self-nucleic acids, leading to IRAK-4-dependent production of type I interferons and other inflammatory cytokines.[11] This creates a feedback loop that promotes autoantibody production and tissue damage.[11] Genetic studies have linked single nucleotide polymorphisms (SNPs) in the IRAK1 gene to an increased risk of developing SLE.[6][12]

Rheumatoid Arthritis (RA)

The synovium of RA patients shows elevated expression of TLRs and IL-1Rs, leading to chronic activation of IRAK-1/4 signaling in fibroblast-like synoviocytes (FLS) and immune cells.[9] This drives the production of TNF-α, IL-6, and matrix metalloproteinases that mediate joint inflammation and destruction.[13]

Psoriasis

Psoriasis is an inflammatory skin condition where the IL-1R/TLR pathways are highly activated. This leads to the activation of the IRAK-4-MyD88-NF-κB axis, resulting in the production of pro-inflammatory cytokines that cause keratinocyte hyperproliferation and skin lesions.[14]

Quantitative Data Summary

The following tables summarize key quantitative data related to IRAK-1/4's role in autoimmunity and its inhibition.

Table 1: Genetic Association of IRAK1 with SLE

| SNP | Association with SLE | Odds Ratio (OR) | Reference |

| rs1059702 | Associated with SLE susceptibility | 1.43 | [6][12] |

| 5 specific SNPs | Associated with increased SLE risk | >1.5 | [6][12] |

Table 2: Potency of Select IRAK-1/4 Inhibitors

| Compound | Target(s) | IC₅₀ (nM) | Assay Type | Reference |

| IRAK 1/4 Inhibitor I | IRAK1 / IRAK4 | 300 (IRAK1), 200 (IRAK4) | Kinase Assay | [15] |

| Pacritinib | IRAK1 | 6 | Kinase Assay | [15] |

| BMS-986126 | IRAK4 | 5.3 | Kinase Assay | [7] |

| PF-06426779 | IRAK4 | 1 | Kinase Assay | [7] |

| 1,4-Naphthoquinone | IRAK1 | 914 | Kinase Assay | [16] |

| IRAK-1/4 Inhibitor | IRAK1 | 21 | Kinase Assay | [16] |

Table 3: Effect of IRAK4 Inhibition on Cytokine mRNA Expression

Data from primary human monocytes stimulated with TLR7/8 ligand R848 and treated with an IRAK4 kinase inhibitor.

| Cytokine | Fold Reduction (1 hr) | Fold Reduction (4 hr) | Reference |

|---|---|---|---|

| IL-1β | 1.7 | 2.6 | [17] |

| IL-6 | 2.3 | 4.2 | [17] |

| TNF-α | 3.5 | 3.6 |[17] |

Therapeutic Targeting of IRAK-1/4

Given the central role of IRAK-1/4 in inflammatory signaling, they are attractive targets for drug development.[1][10] Inhibition of IRAK-4 kinase activity has been shown to block multiple pathogenic responses in preclinical lupus models.[11] Several small molecule inhibitors targeting IRAK-4 or both IRAK-1 and IRAK-4 are in various stages of clinical development for autoimmune diseases.[6][9][14] Dual inhibition of IRAK-1 and IRAK-4 may provide a more complete suppression of inflammatory cytokines compared to selective IRAK-4 inhibition alone.[14]

Key Experimental Protocols

Investigating the IRAK-1/4 pathway involves several key biochemical and cellular techniques.

Immunoprecipitation (IP) of Endogenous IRAK

This protocol is used to isolate IRAK-1 or IRAK-4 from cell lysates to study their interactions, modifications (e.g., phosphorylation), and activity.

Methodology:

-

Cell Culture and Stimulation: Culture cells (e.g., HEK293 expressing IL-1R, or THP-1 monocytes) to ~80-90% confluency. Stimulate cells with an appropriate ligand (e.g., 10 ng/mL IL-1β or 100 ng/mL LPS) for various time points (e.g., 0, 5, 15, 30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).

-

Lysate Clarification: Scrape the cells and transfer the lysate to a microfuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Immunoprecipitation: Transfer the supernatant to a new tube. Add 1-2 µg of primary antibody (e.g., anti-IRAK4 or anti-IRAK1) and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Bead Capture: Add 20-30 µL of Protein A/G-agarose or magnetic beads and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them 3-4 times with ice-cold lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the protein by adding 2X Laemmli sample buffer and boiling for 5-10 minutes. The immunoprecipitated proteins are now ready for analysis by Western Blotting or for use in a kinase assay.[3][18]

In Vitro Kinase Activity Assay

This assay directly measures the catalytic activity of IRAK-1 or IRAK-4, often to screen for inhibitors.

Methodology:

-

Reaction Setup: In a 96-well plate or microfuge tube, prepare the kinase reaction mixture. A typical reaction buffer is 25 mM HEPES (pH 7.6), 20 mM MgCl₂, and 2 mM DTT.[18]

-

Add Components:

-

Add purified recombinant IRAK-1 or IRAK-4 enzyme (e.g., 5-10 ng).

-

Add a generic substrate, such as Myelin Basic Protein (MBP) (e.g., 5 µg).[18] Pellino1 can also be used as a more specific substrate.[3]

-

For inhibitor screening, add the test compound at various concentrations. Use DMSO as a vehicle control.

-

-

Initiate Reaction: Start the reaction by adding ATP. A common mixture includes cold ATP (e.g., 50 µM final concentration) and a small amount of radiolabeled [γ-³²P]-ATP (e.g., 10 µCi).[18]

-

Incubation: Incubate the reaction at 30°C for 15-30 minutes.

-

Terminate Reaction: Stop the reaction by adding 4X Laemmli sample buffer and boiling.

-

Detection: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to an X-ray film or a phosphor screen to detect the incorporation of ³²P into the substrate (autoradiography). The intensity of the band corresponds to the kinase activity.

Alternative Detection (Luminescence-based): Commercial kits like ADP-Glo™ measure kinase activity by quantifying the amount of ADP produced.

-

Perform the kinase reaction as above but with non-radiolabeled ATP.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the generated ADP back to ATP.

-

Measure the newly synthesized ATP via a luciferase/luciferin reaction, which produces a luminescent signal proportional to the original kinase activity.[19][20]

Conclusion and Future Directions

The IRAK-1/4 signaling pathway is a cornerstone of the innate immune response and a critical driver of pathology in a wide range of autoimmune diseases. Its central, non-redundant role makes it an ideal target for therapeutic intervention. The development of potent and selective small molecule inhibitors against IRAK-1 and IRAK-4 represents a promising strategy to move beyond broad immunosuppression towards more targeted anti-inflammatory therapies. Future research will focus on elucidating the distinct versus overlapping roles of IRAK-1 and IRAK-4 in different cell types and diseases, optimizing the selectivity of inhibitors to minimize off-target effects, and identifying patient populations most likely to benefit from IRAK-targeted therapies.

References

- 1. IRAK4 and TLR/IL-1R Signalling Pathways [ebrary.net]

- 2. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 3. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of interleukin 1 receptor-associated kinase-4 (IRAK-4) kinase activity in IRAK-4-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. IRAK1/4 Inhibitor :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]

- 15. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Kinase Activity of Interleukin-1 Receptor–Associated Kinase 2 Is Essential for Lipopolysaccharide-Mediated Cytokine and Chemokine mRNA Stability and Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. promega.com [promega.com]

- 20. bpsbioscience.com [bpsbioscience.com]

Therapeutic Potential of IRAK-1/4 Inhibition in Cancer: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Interleukin-1 Receptor-Associated Kinases (IRAKs) are critical mediators of inflammatory signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] Dysregulation of this axis is a hallmark of various cancers, contributing to tumor proliferation, survival, metastasis, and resistance to therapy.[1][2] Specifically, IRAK1 and IRAK4, the two kinase-active members of the family, have emerged as high-value therapeutic targets in oncology.[3] Aberrant IRAK signaling, often driven by mutations in the upstream adaptor protein MyD88, promotes a pro-tumorigenic inflammatory microenvironment and confers a selective advantage to malignant cells.[2][4] This guide provides an in-depth overview of the IRAK-1/4 signaling pathway in cancer, the therapeutic rationale for its inhibition, the current landscape of preclinical and clinical inhibitors, and detailed experimental protocols for their evaluation.

The IRAK-1/4 Signaling Pathway in Cancer

Under normal physiological conditions, the IRAK pathway is essential for innate immunity.[5] However, in many hematologic and solid tumors, this signaling becomes constitutively active.[2][6]

The canonical pathway is initiated by ligand binding to TLRs or IL-1Rs, which triggers the recruitment of the MyD88 adaptor protein.[6] This leads to the formation of a helical multi-protein signaling complex called the Myddosome, which includes IRAK4, IRAK1, and/or IRAK2.[6][7] Within this complex, IRAK4, the master kinase, phosphorylates and activates IRAK1.[8][7][9] Activated IRAK1 then dissociates from the Myddosome and interacts with the E3 ubiquitin ligase TRAF6, leading to the activation of downstream pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[8][7][9] These pathways drive the expression of numerous pro-inflammatory cytokines, chemokines, and survival factors that fuel cancer progression.[1][8]

In many B-cell lymphomas, a recurrent L265P mutation in MYD88 leads to spontaneous Myddosome assembly and constitutive IRAK-dependent signaling, promoting malignant cell survival.[4] Beyond its kinase function, IRAK1 also possesses scaffolding capabilities that are crucial for tumor cell survival, making it a target for protein degradation strategies.[8][10]

Visualization: Canonical IRAK-1/4 Signaling Pathway

Caption: Canonical IRAK-1/4 signaling pathway from receptor activation to gene transcription.

Therapeutic Rationale and Preclinical Evidence

Elevated expression and activation of IRAK1 and/or IRAK4 are associated with poor clinical outcomes across numerous cancers, including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), non-Hodgkin's lymphoma (NHL), and various solid tumors like pancreatic, breast, and liver cancer.[2][5][9] Inhibition of IRAK-1/4 has demonstrated significant anti-cancer effects in preclinical models:

-

Induction of Apoptosis and Cell Cycle Arrest: Pharmacologic or genetic suppression of IRAK1/4 induces apoptosis and disrupts the cell cycle in cancer cells.[9]

-

Overcoming Chemoresistance: IRAK signaling promotes resistance to a wide range of chemotherapeutic agents.[9] Inhibition of IRAK1/4 has been shown to re-sensitize cancer cells to drugs such as gemcitabine, paclitaxel, and sorafenib.[9][11]

-

Suppression of Cancer Stem Cells: The IRAK pathway has been implicated in maintaining cancer stem cell (CSC) properties.[3] Targeting IRAK1/4 can reduce CSC self-renewal and tumorigenicity.[3]

-

Modulation of the Tumor Microenvironment: IRAK-1/4 inhibition reduces the secretion of pro-inflammatory cytokines and chemokines, altering the tumor microenvironment to be less conducive to tumor growth and metastasis.[2][11][12]

Data Presentation: Landscape of IRAK-1/4 Inhibitors

The development of small molecules targeting IRAK1 and/or IRAK4 has yielded several promising candidates, ranging from preclinical tool compounds to agents in clinical trials.

Table 1: Selected Preclinical IRAK-1/4 Inhibitors in Oncology

| Inhibitor Name | Target(s) | IC50 Values | Cancer Model(s) | Key Findings & Reference(s) |

| IRAK-1/4 Inhibitor I | IRAK1, IRAK4 | IRAK1: 300 nMIRAK4: 200 nM | ABC-DLBCL, Hepatocellular Carcinoma (HCC), Anaplastic Thyroid Cancer | Cytotoxic to MYD88-mutant lymphoma cells; Impeded HCC proliferation and migration; Synergistic with lenvatinib (B1674733) in thyroid cancer.[5][10][13] |

| JH-X-119-01 | IRAK1 | 9 nM | Non-Hodgkin's Lymphoma | Highly selective for IRAK1; Displays antiproliferative potency and synergy with ibrutinib (B1684441) in MYD88-mutant lymphoma.[9][10] |

| Pacritinib | IRAK1, JAK2, FLT3 | IRAK1: 6 nMIRAK4: 177 nM | Acute Myeloid Leukemia (AML), Breast Cancer | Antiproliferative in AML cells via IRAK1 inhibition; Inhibits constitutively active IRAK1 in breast cancer cells.[5][10] |

| JNJ-1013 | IRAK1 (Degrader) | DC50 = 3 nM | Non-Hodgkin's Lymphoma | PROTAC degrader that eliminates IRAK1 protein, targeting its scaffolding function.[9] |

Table 2: Clinical-Stage IRAK-1/4 Inhibitors in Oncology

| Inhibitor Name | Target(s) | Phase | Cancer Type(s) | Clinical Trial ID | Key Findings / Status |

| Emavusertib (CA-4948) | IRAK4 | Phase 1/2 | Non-Hodgkin's Lymphoma (NHL), Acute Myeloid Leukemia (AML), Myelodysplastic Syndromes (MDS) | NCT03328078, NCT04278768 | Encouraging responses observed in lymphoma, particularly in combination with BTK inhibitors; Being evaluated as monotherapy and combination therapy in AML/MDS.[2][9] |

| R289 | IRAK1, IRAK4 | Phase 1b | Low-Risk Myelodysplastic Syndromes (LR-MDS) | Not specified | A prodrug of the potent IRAK1/4 inhibitor R835, being evaluated in patients refractory to prior therapies.[2][14] |

| SGR-2921 | Not specified | Phase 1 | Relapsed/Refractory AML or MDS | Not specified | First-in-human dose escalation study.[14] |

Detailed Experimental Protocols

Evaluating the efficacy of IRAK-1/4 inhibitors requires a multi-faceted approach, from biochemical assays to in vivo models.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory potency (IC50) of a compound against the enzymatic activity of recombinant IRAK1 or IRAK4.

Principle: This assay measures the amount of ADP produced during the kinase reaction, where the enzyme phosphorylates a substrate using ATP. The Transcreener® ADP² Assay is a common method.[15]

Materials:

-

Recombinant human IRAK4 (e.g., MilliporeSigma Cat. #14-599)[15]

-

Substrate (e.g., Myelin Basic Protein (MBP), 0.1 µg/µL)[15]

-

ATP

-

Assay Buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% Brij-35)[15]

-

Test inhibitor (serially diluted)

-

ADP-Glo™ Kinase Assay kit (Promega) or Transcreener® ADP² Assay kit (BellBrook Labs)

-

384-well plates

-

Plate reader (luminescence or fluorescence)

Procedure (Adapted from ADP-Glo™ method): [16]

-

Prepare serial dilutions of the test inhibitor in DMSO, then dilute further in assay buffer.

-

In a 384-well plate, add 2.5 µL of the kinase/substrate mix (e.g., 4x final concentration).

-

Add 2.5 µL of the diluted inhibitor or DMSO vehicle (control).

-

Initiate the reaction by adding 5 µL of ATP solution (2x final concentration, typically at or near the Km for the enzyme).

-

Incubate for 60 minutes at room temperature.

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unused ATP.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Cell Viability Assay (WST-1)

Objective: To measure the effect of an this compound on the proliferation and metabolic activity of cancer cell lines.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MB-468) or other relevant cancer cells.[17][18]

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound.

-

Chemotherapeutic agent (e.g., Methotrexate, Topotecan) for combination studies.[17][18]

-

96-well cell culture plates.

-

WST-1 reagent.

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere for 24 hours.

-

Treat cells with various concentrations of the IRAK inhibitor, alone or in combination with a fixed concentration of a chemotherapeutic agent. Include vehicle-treated wells as a control.

-

Incubate for 48-72 hours.

-

Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/7-AAD Staining)

Objective: To quantify the induction of apoptosis and necrosis in cancer cells following treatment.

Materials:

-

Cancer cell lines cultured in 12-well plates.[17]

-

This compound and/or chemotherapeutic agent.

-

Annexin V-FITC / 7-AAD Apoptosis Detection Kit.

-

Binding Buffer.

-

Flow cytometer.

Procedure:

-

Seed cells in a 12-well plate (e.g., 2x10⁵ cells/well) and allow them to adhere.[17]

-

Treat cells with the desired concentrations of the inhibitor(s) for 48-72 hours.[17]

-

Harvest cells (including floating cells in the supernatant) and wash with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), late apoptotic/necrotic (Annexin V+/7-AAD+), and necrotic (Annexin V-/7-AAD+) cells.

NF-κB p65 Nuclear Translocation Assay

Objective: To visually and quantitatively assess the inhibition of the NF-κB pathway by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.

Principle: In unstimulated cells, NF-κB is sequestered in the cytoplasm. Pathway activation leads to its translocation to the nucleus. This assay uses immunofluorescence to track the location of the p65 subunit.[16]

Materials:

-

HeLa or RAW 264.7 cells.[16]

-

Glass coverslips or 96-well imaging plates.

-

Stimulant (e.g., IL-1β or LPS).[16]

-

This compound.

-

Fixative (4% Paraformaldehyde), Permeabilization Buffer (0.1% Triton X-100), Blocking Buffer (5% BSA).[16]

-

Primary antibody (Rabbit anti-NF-κB p65).[16]

-

Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit).[16]

-

Nuclear counterstain (DAPI).

-

Fluorescence microscope.

Procedure:

-

Seed cells on coverslips or in an imaging plate and allow them to adhere.

-

Pre-treat the cells with the IRAK inhibitor or vehicle for 1-2 hours.

-

Stimulate the cells with IL-1β or LPS for 30-60 minutes to induce p65 translocation.

-

Fix, permeabilize, and block the cells.

-

Incubate with primary anti-p65 antibody, followed by the fluorescent secondary antibody and DAPI.

-

Acquire images using a fluorescence microscope.

-

Quantify the fluorescence intensity of p65 in the nuclear (DAPI-stained) versus cytoplasmic regions for at least 50-100 cells per condition. A decrease in the nuclear-to-cytoplasmic fluorescence ratio in inhibitor-treated cells indicates pathway inhibition.

Visualization: Workflow for NF-κB Nuclear Translocation Assay

Caption: Experimental workflow for the NF-κB p65 nuclear translocation immunofluorescence assay.

Future Directions and Conclusion

The therapeutic targeting of IRAK1 and IRAK4 is a rapidly advancing field in oncology. While kinase inhibitors have shown promise, several challenges and future directions are emerging:

-

Resistance Mechanisms: Cancer cells may develop resistance to IRAK4 inhibitors through compensatory signaling by IRAK1, highlighting the need for dual IRAK1/4 inhibitors.[12] Activation of parallel pathways like STAT3 has also been identified as a potential escape mechanism.[2]

-

Targeted Degradation: The development of PROTACs to degrade IRAK proteins offers a novel strategy to eliminate both their kinase and scaffolding functions, which may provide superior efficacy compared to kinase inhibition alone.[8][9][19]

-

Combination Therapies: The strongest potential for IRAK-1/4 inhibitors may lie in combination therapies. Synergistic effects have been observed with BTK inhibitors (e.g., ibrutinib) in lymphomas and with standard chemotherapies and other targeted agents across various cancers.[2][9][11]

References

- 1. IL-1 Receptor-Associated Kinase Signaling and Its Role in Inflammation, Cancer Progression, and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. First-in-Class, Dual Degraders of IRAK 1 and IRAK 4 for MyD88-Mutant Blood Cancers - Innovations [innovations.dana-farber.org]

- 5. oncotarget.com [oncotarget.com]

- 6. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. mdpi.com [mdpi.com]

- 13. Inhibition of IRAK1/4 enhances the antitumor effect of lenvatinib in anaplastic thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

- 15. bellbrooklabs.com [bellbrooklabs.com]

- 16. benchchem.com [benchchem.com]

- 17. ijmcmed.org [ijmcmed.org]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

- 19. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural and Functional Divergence of IRAK-1 and IRAK-4 Kinase Domains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of the kinase domains of Interleukin-1 Receptor-Associated Kinase 1 (IRAK-1) and IRAK-4, two critical serine/threonine kinases in innate immune signaling. Understanding the nuanced structural and functional differences between these enzymes is paramount for the development of selective and effective therapeutic inhibitors.

Core Structural Features of IRAK-1 and IRAK-4 Kinase Domains

Both IRAK-1 and IRAK-4 are essential components of the Myddosome signaling complex, which is assembled downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Their kinase domains share a canonical bilobed architecture, comprising an N-terminal lobe, predominantly composed of β-sheets, and a C-terminal lobe that is mainly α-helical. The ATP-binding site is situated in the cleft between these two lobes. A key feature that distinguishes the IRAK family from many other kinases is the presence of a tyrosine residue as the "gatekeeper" at the entrance of the ATP-binding pocket.[1][2]

Despite these similarities, significant structural and functional distinctions exist, particularly in their activation mechanisms and domain organization. IRAK-4 is considered the master regulator in this pathway, functioning upstream of IRAK-1.[1]

Domain Architecture

While both proteins contain an N-terminal death domain (DD) that facilitates their recruitment to the Myddosome, their overall domain structure differs. IRAK-1 possesses a central kinase domain flanked by a proline, serine, and threonine-rich (ProST) region and a C-terminal domain that contains binding motifs for TRAF6. In contrast, IRAK-4 lacks this extended C-terminal domain.[3]

Activation Mechanism: A Tale of Two Dimerizations

A fundamental difference lies in their activation mechanisms. The kinase domain of IRAK-4 is capable of homodimerization, which is thought to be a key step in its trans-autophosphorylation and subsequent activation within the Myddosome.[4] Conversely, the IRAK-1 kinase domain is constitutively monomeric and does not undergo homodimerization.[4] Its activation is dependent on the upstream activity of IRAK-4. Activated (phosphorylated) IRAK-4 then forms a heterodimer with the IRAK-1 kinase domain, leading to the phosphorylation and activation of IRAK-1.[4][5] This sequential activation process underscores the hierarchical relationship between these two kinases.

Quantitative Comparison of Kinase Activity and Inhibition